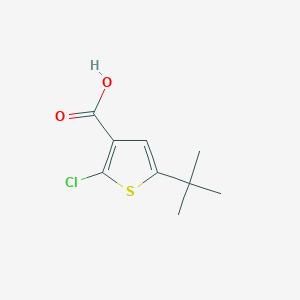
3-(3-Fluoropiperidin-1-yl)propanoic acid
Übersicht
Beschreibung
3-(3-Fluoropiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H14FNO2 and its molecular weight is 175.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Methods in Pharmaceutical Development
Analytical methods play a crucial role in the quality control of active pharmaceutical ingredients (APIs). A study by Zubkov et al. (2016) highlights the importance of advanced analytical techniques, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), for the quality control of promising APIs derived from similar molecular structures. These methods ensure the purity and efficacy of the compounds, which is essential for their development into effective pharmaceutical drugs (Zubkov et al., 2016).
Synthesis and Pharmacokinetics
Fluorination of compounds has been shown to significantly affect their pharmacokinetic profiles. A study by van Niel et al. (1999) demonstrates how the incorporation of fluorine into ligands for the 5-HT1D receptor improves their oral absorption and bioavailability. This research suggests that similar modifications to "3-(3-Fluoropiperidin-1-yl)propanoic acid" could potentially enhance its properties as a pharmaceutical agent (van Niel et al., 1999).
Polymer Synthesis for Drug Delivery
The synthesis of polyether-bound compounds for drug delivery applications is another area of interest. Ouchi et al. (1986) explored the synthesis of a polymer-bound version of 5-fluorouracil, demonstrating the potential for creating sustained-release formulations of therapeutic agents. Such methodologies could be applied to "this compound" for its incorporation into advanced drug delivery systems (Ouchi et al., 1986).
Radiopharmaceuticals for PET Imaging
The development of radiopharmaceuticals for positron emission tomography (PET) imaging is another application. Luo et al. (2019) reported on the automated synthesis of a radiopharmaceutical targeting the sphingosine-1 phosphate receptor 1 (S1P1), highlighting the importance of such compounds in the non-invasive imaging of biological targets. Similar approaches could potentially be used to develop PET tracers based on "this compound" for various diagnostic applications (Luo et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-fluoropiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c9-7-2-1-4-10(6-7)5-3-8(11)12/h7H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQCJKKJSBJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl [(2,6-dimethylphenyl)methyl]phosphonate](/img/structure/B1475311.png)








![6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1475324.png)


